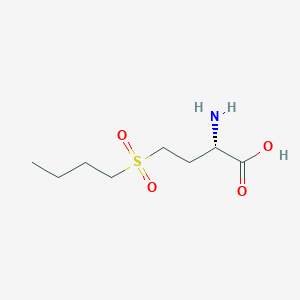
Butanoic acid, 2-amino-4-(butylsulfonyl)-, (2S)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Butanoic acid, 2-amino-4-(butylsulfonyl)-, (2S)- is a non-proteinogenic α-amino acid. This compound is a derivative of homocysteine, where the thiol group is substituted with an oxo, imino, and butyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Butanoic acid, 2-amino-4-(butylsulfonyl)-, (2S)- typically involves the reaction of homocysteine with butylsulfonyl chloride under controlled conditions. The reaction is carried out in the presence of a base, such as sodium hydroxide, to facilitate the substitution of the thiol group with the butylsulfonyl group .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. it is likely that large-scale synthesis would follow similar routes as laboratory synthesis, with optimizations for yield and purity.
Chemical Reactions Analysis
Types of Reactions
Butanoic acid, 2-amino-4-(butylsulfonyl)-, (2S)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the sulfonyl group back to a thiol group.
Substitution: The amino and carboxyl groups can participate in substitution reactions to form amides and esters.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Reagents like acyl chlorides and alcohols are used for forming amides and esters.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol derivatives.
Substitution: Amides and esters.
Scientific Research Applications
Butanoic acid, 2-amino-4-(butylsulfonyl)-, (2S)- has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its role in metabolic pathways and enzyme interactions.
Industry: Used in the synthesis of specialty chemicals and materials
Mechanism of Action
The mechanism of action of Butanoic acid, 2-amino-4-(butylsulfonyl)-, (2S)- involves its interaction with various molecular targets. It can act as a substrate or inhibitor for enzymes involved in metabolic pathways. The compound’s sulfonyl group plays a crucial role in its binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
(2S)-2-Amino-4-(methylsulfonyl)-butanoic acid: Similar structure but with a methyl group instead of a butyl group.
2-amino-4-(S-butylsulfonimidoyl)butanoic acid: Contains a sulfonimidoyl group instead of a sulfonyl group.
Butanoic acid, 2-amino-4-(methylseleninyl)-, (2S)-: Contains a methylseleninyl group instead of a butylsulfonyl group.
Uniqueness
Butanoic acid, 2-amino-4-(butylsulfonyl)-, (2S)- is unique due to its butylsulfonyl group, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research applications .
Properties
Molecular Formula |
C8H17NO4S |
|---|---|
Molecular Weight |
223.29 g/mol |
IUPAC Name |
(2S)-2-amino-4-butylsulfonylbutanoic acid |
InChI |
InChI=1S/C8H17NO4S/c1-2-3-5-14(12,13)6-4-7(9)8(10)11/h7H,2-6,9H2,1H3,(H,10,11)/t7-/m0/s1 |
InChI Key |
CBZDNNMUUYMNKV-ZETCQYMHSA-N |
Isomeric SMILES |
CCCCS(=O)(=O)CC[C@@H](C(=O)O)N |
Canonical SMILES |
CCCCS(=O)(=O)CCC(C(=O)O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















